![molecular formula C8H5Cl2N3S B2511871 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299443-17-7](/img/structure/B2511871.png)
5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazol-2-amine ring attached to a 2,3-dichlorophenyl group. The exact structure, including the arrangement of atoms and bond lengths and angles, would need to be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties that might be expected based on its structure include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the amine group, and potential for halogen bonding due to the presence of the chlorines .Scientific Research Applications
- In Vitro Antibreast Cancer Activity : Researchers have synthesized and screened 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine for its activity against human breast adenocarcinoma cell lines (MCF-7). It exhibited cytotoxic effects with an IC50 of 42.30 µM, making it a promising candidate for further investigation in breast cancer treatment .
- Targeting Cyclin A and CDK2 : The compound was docked against Cyclin Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 is crucial for cancer prevention, and this compound showed insights into its inhibitory activity .
- In Vitro Anti-Inflammatory Activity : 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated good anti-inflammatory effects. Further studies could explore its potential as an anti-inflammatory agent .
- The compound was tested for hemolytic effects on human blood cells and showed a nonhemolytic and nontoxic profile .
- While not directly studied for neuroprotection, thiazolidinedione derivatives (similar to this compound) have shown neuroprotective abilities, including crossing the blood-brain barrier .
- Thiazolidinediones, as a class, exhibit antimicrobial and antiviral activities. Although specific data for this compound are lacking, it’s worth exploring its potential in these areas .
- Thiazolidinediones are known for their antioxidant properties. While not directly tested, this compound may contribute to oxidative stress management .
Anticancer Activity
Anti-Inflammatory Properties
Hemolysis Assay
Neuroprotection Potential
Antimicrobial and Antiviral Properties
Antioxidant Effects
Safety and Hazards
As with any chemical compound, handling “5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine” would require appropriate safety precautions. This would likely include wearing personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact physical and chemical properties .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, particularly during the transition from the G1 phase to the S phase .
Mode of Action
This could result in the disruption of the cell cycle, potentially leading to cell death or preventing the proliferation of harmful cells .
Biochemical Pathways
Given its potential interaction with cdk2, it is likely that the compound affects pathways related to cell cycle regulation .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially disrupt the cell cycle and prevent the proliferation of harmful cells .
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVBVESDMDDUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine |
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